molecular formula C6H8FIN2O B2495124 [2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol CAS No. 2226182-29-0

[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol

Cat. No. B2495124
M. Wt: 270.046
InChI Key: LHJRIVNLWFGJPD-UHFFFAOYSA-N
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Description

“[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The compound also has a fluoroethyl group and a methanol group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrazole ring, the fluoroethyl group, and the methanol group. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the methanol group could potentially be deprotonated to form a good leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar methanol group could make it somewhat soluble in water .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its properties further and see if it has any unique or useful characteristics .

properties

IUPAC Name

[2-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3,11H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRIVNLWFGJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol

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